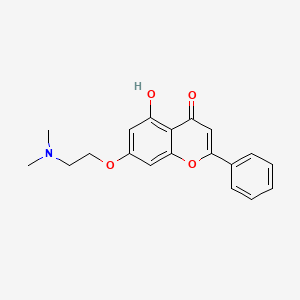
AChE/BuChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BuChE-IN-1 is a novel compound that has shown significant inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. The inhibition of these enzymes is a promising approach for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of AChE/BuChE-IN-1 involves the combination of flurbiprofen and isoniazide. The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction. The synthetic route involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product . Industrial production methods would likely involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
AChE/BuChE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the replacement of certain functional groups .
Scientific Research Applications
AChE/BuChE-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of AChE and BuChE, providing insights into the design of new inhibitors. In biology, it is used to investigate the role of these enzymes in various physiological processes. In medicine, it is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of AChE/BuChE-IN-1 involves the inhibition of AChE and BuChE. These enzymes are responsible for the breakdown of acetylcholine, and their inhibition leads to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic transmission and can improve cognitive function in patients with neurodegenerative diseases. The molecular targets of this compound include the active sites of AChE and BuChE, where it binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
AChE/BuChE-IN-1 is unique in its dual inhibition of both AChE and BuChE, which sets it apart from other similar compounds that may only inhibit one of these enzymes. Similar compounds include physostigmine and flurbiprofen, which also inhibit AChE and BuChE but with different levels of potency and selectivity. This compound has shown enhanced inhibition activity compared to these compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7-[2-(dimethylamino)ethoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-20(2)8-9-23-14-10-15(21)19-16(22)12-17(24-18(19)11-14)13-6-4-3-5-7-13/h3-7,10-12,21H,8-9H2,1-2H3 |
InChI Key |
ASRPVWOICPHCSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
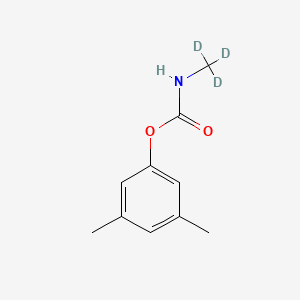
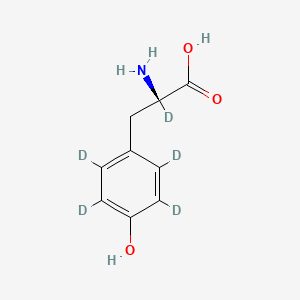
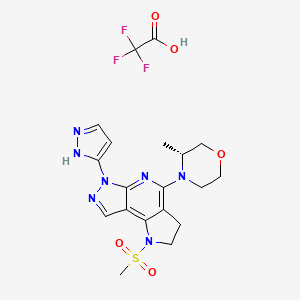
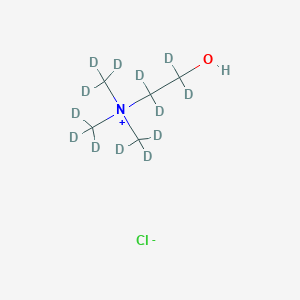

![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

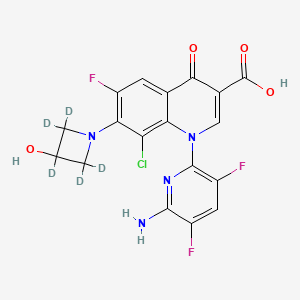
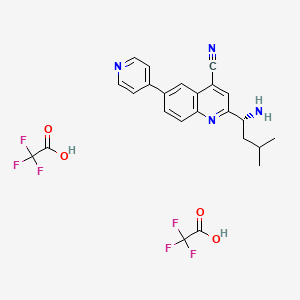
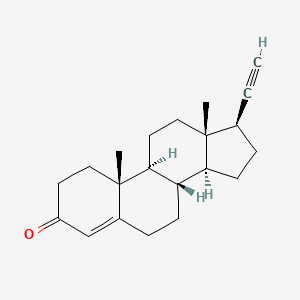
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
